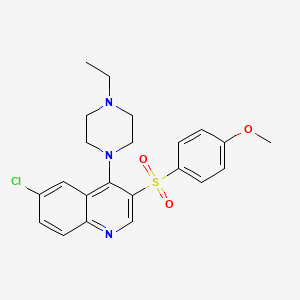

6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline is a useful research compound. Its molecular formula is C22H24ClN3O3S and its molecular weight is 445.96. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Quinoline derivatives, including those related to 6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline, have been extensively synthesized and characterized for various applications. For instance, the synthesis of quinoline-based compounds is crucial in the development of fluorescent probes for Zn(II) detection. A study by Kimber et al. (2003) elaborated on the synthesis of Zinquin ester analogs, which are significant in detecting zinc ions due to their fluorescent properties upon binding with Zn(II) (Kimber et al., 2003). Such compounds, including the 4-methoxy derivative, exhibit increased fluorescence and higher quantum yield when complexed with zinc, underscoring their utility in biochemical assays and imaging applications.

Antimicrobial and Antitubercular Activity

The antimicrobial and antitubercular activities of quinoline derivatives are another significant area of research. Various synthesized quinoline compounds have been evaluated for their biological activities against a range of pathogens. For example, Vora and Vora (2012) discussed the synthesis and antimicrobial efficacy of quinoline-based compounds against bacteria and fungi, highlighting their potential as antimicrobial agents (Vora & Vora, 2012). Such studies are pivotal in the search for new therapeutics against resistant microbial strains.

Material Science Applications

In material science, quinoline derivatives are investigated for their potential in creating new materials with unique properties. Khan et al. (2003) synthesized acetylide-functionalized aromatic and hetero-aromatic ligands and their dinuclear platinum complexes, demonstrating the utility of quinoline derivatives in developing materials with significant optical properties (Khan et al., 2003). These materials are of interest for their potential applications in optoelectronics and photovoltaics.

Catalysis

Quinoline derivatives also find applications in catalysis, as illustrated by Murugesan et al. (2017), who explored the use of boron nitride nanomaterial-based solid acid catalysts for synthesizing ethylpiperazinyl-quinolinyl fused acridine derivatives under microwave conditions. This research underscores the role of quinoline compounds in facilitating efficient and eco-friendly synthetic pathways (Murugesan et al., 2017).

Properties

IUPAC Name |

6-chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O3S/c1-3-25-10-12-26(13-11-25)22-19-14-16(23)4-9-20(19)24-15-21(22)30(27,28)18-7-5-17(29-2)6-8-18/h4-9,14-15H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBKFEUPWUJLKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545520.png)

![2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride](/img/structure/B2545521.png)

![4-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2545529.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide](/img/structure/B2545531.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide](/img/structure/B2545537.png)